N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Description
Historical Development of Substituted Nitropyrimidines in Chemical Research
The synthesis of nitropyrimidines has been a cornerstone of heterocyclic chemistry since the late 19th century. Early work by Grimaux (1879) on barbituric acid laid the foundation for pyrimidine chemistry, while Pinner’s condensation of ethyl acetoacetate with amidines (1884) established methods for derivatization. The mid-20th century saw significant progress with the development of sodium nitromalonaldehyde-based condensations to produce 2-substituted 5-nitropyrimidines, as demonstrated by the synthesis of 5-nitropyrimidine derivatives via reactions with amidines. These methods emphasized cyclization strategies involving β-dicarbonyl compounds and N–C–N precursors, enabling precise control over substitution patterns.
Modern advancements include ring transformations of 5-nitropyrimidine with amidines to yield 2-substituted derivatives, a method refined by de Bie and van der Plas (1985). Such transformations leverage electrophilic aromatic substitution and nucleophilic displacement reactions, critical for introducing functional groups like methyl and nitro at specific positions. The nitro group, in particular, enhances electron-deficient characteristics, facilitating further reactivity in cross-coupling and reduction reactions.
Significance of Dual-Substituted Diaminopyrimidines in Heterocyclic Chemistry
Dual-substituted diaminopyrimidines are prized for their structural versatility and biological relevance. The 2,4-diamine configuration allows for hydrogen bonding and π-stacking interactions, making these compounds ideal for targeting enzyme active sites. For example, N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines exhibit potent inhibition of CDK2 and CDK9 kinases, with IC50 values as low as 0.004 μM. The 6-methyl-5-nitro substitution pattern in the target compound further modulates electronic properties, enhancing stability and binding affinity.
Structural studies of diaminopyrimidine sulfonates reveal noncovalent interactions (e.g., N–H···N and C–H···O bonds) that stabilize crystal lattices and influence solubility. These interactions are critical for pharmaceutical applications, where bioavailability depends on molecular packing and hydrophilicity. Additionally, the 4,6-diaminopyrimidine scaffold serves as a precursor for antifolate drugs and agrochemicals, underscoring its interdisciplinary utility.
Research Evolution of Benzo[d]dioxol and Furan-Containing Heterocycles
Benzo[d]dioxole and furan rings are ubiquitous in bioactive molecules due to their electron-rich aromatic systems. Benzo[d]dioxole, a fused bicyclic structure, enhances metabolic stability and lipophilicity, as seen in natural products like safrole and myristicin. Furan derivatives, with their oxygen heteroatom, participate in hydrogen bonding and dipole interactions, improving solubility and target engagement.
Recent synthetic strategies for functionalizing benzo-fused heterocycles include C–H activation and cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl groups to benzo[d]dioxole, while furan derivatives are often synthesized via acid-catalyzed cyclization of dicarbonyl compounds. The integration of these moieties into pyrimidine frameworks, as in the target compound, combines the pharmacological advantages of both systems.
Current Research Landscape and Knowledge Gaps
Contemporary studies focus on optimizing dual-substituted pyrimidines for therapeutic and materials science applications. For example, diaminopyrimidine sulfonates exhibit nonlinear optical (NLO) properties with second hyperpolarizability values up to 3.7 × 10⁴ au, suggesting utility in photonic devices. In medicinal chemistry, CDK2/9 dual inhibitors derived from diaminopyrimidines show promise in preclinical cancer models.
However, gaps persist in understanding the electronic effects of nitro groups on pyrimidine reactivity and the steric constraints imposed by bulky substituents like benzo[d]dioxol-5-ylmethyl. Additionally, the impact of furan’s aromaticity on metabolic stability remains underexplored. Computational studies to predict substitution patterns and synthetic routes for such complex architectures are limited.
Theoretical Framework and Research Paradigms
The design of N2-(benzo[d]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine relies on principles of molecular orbital theory and retrosynthetic analysis. Density functional theory (DFT) calculations, as applied to diaminopyrimidine sulfonates, predict stabilization energies and charge distribution patterns critical for NLO activity. Natural bond orbital (NBO) analysis further elucidates hyperconjugative interactions between the nitro group and pyrimidine ring.
Synthetically, the Biginelli reaction and electrophilic activation strategies are pivotal. For example, N-vinyl amides react with carbonitriles under electrophilic conditions to form pyrimidine cores, while amidine condensations introduce amino groups. These paradigms emphasize regioselectivity and functional group compatibility, ensuring efficient access to complex diaminopyrimidines.
Table 1: Key Synthetic Methods for Nitropyrimidine Derivatives
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5/c1-11-16(23(24)25)17(19-9-13-3-2-6-26-13)22-18(21-11)20-8-12-4-5-14-15(7-12)28-10-27-14/h2-7H,8-10H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGMCFUYKZLZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC3=C(C=C2)OCO3)NCC4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by its CAS number 1251545-75-1, features a unique structure that incorporates both a benzo[d][1,3]dioxole and furan moiety, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 383.364 g/mol. The structure includes the following key features:
- Benzo[d][1,3]dioxole moiety : This structure is often associated with compounds that exhibit anti-inflammatory and analgesic properties.
- Furan ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in nucleic acid synthesis, particularly targeting dihydrofolate reductase (DHFR) which is crucial for DNA replication and repair.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has shown significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits DHFR and COX enzymes, disrupting folate metabolism and inflammatory pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by interfering with DNA synthesis.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved caspase-3.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines compared to controls.
Scientific Research Applications
Biological Activities
Research has indicated that N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens due to its ability to disrupt cellular processes.
- Anticancer Potential : The structural features of this compound indicate potential as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which is beneficial in drug design for various diseases.
Case Studies and Research Findings
Several studies have investigated the applications of compounds structurally similar to this compound:
- Antileishmanial Activity : A study highlighted the effectiveness of similar compounds in treating leishmaniasis by inhibiting enzyme activity crucial for parasite survival .
- Molecular Docking Studies : Research employing molecular docking techniques has shown that derivatives can effectively bind to target proteins such as dihydrofolate reductase (DHFR), suggesting their potential as inhibitors in cancer therapy .
- Synthesis and Characterization : Detailed synthesis protocols have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens; disrupts cellular processes. |
| Anticancer | Potential to inhibit cancer cell proliferation; targets growth pathways. |
| Enzyme Inhibition | May inhibit key metabolic enzymes; useful in drug design for diseases. |
| Antileishmanial | Effective against Leishmania parasites; inhibits critical enzyme functions. |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 5 can undergo reduction to form an amine (-NH₂). This reaction is critical for modifying biological activity or enabling further functionalization.
Key Findings :
-
Catalytic hydrogenation with Pd/C is more efficient than chemical reduction .
-
The nitro group’s electron-withdrawing nature activates the pyrimidine ring for subsequent nucleophilic attacks .
Nucleophilic Substitution at Amino Groups
The primary amino groups at positions 2 and 4 participate in acylation and alkylation reactions.
Acylation with Acid Chlorides
Key Findings :
-
Acylation occurs preferentially at the less sterically hindered N²-amino group .
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Pyridine acts as both a base and solvent to neutralize HCl byproducts .
Electrophilic Aromatic Substitution on Furan and Benzodioxole Rings
The furan and benzodioxole rings undergo halogenation and nitration under controlled conditions.
Nitration of the Furan Ring
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C, 30 mins | N2-(Benzo[d] dioxol-5-ylmethyl)-N4-(5-nitro-furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine | 45% |
Key Findings :
Metal Coordination Chemistry
The pyrimidine nitrogen atoms and furan oxygen can act as ligands for transition metals.
| Metal Salt | Conditions | Complex Formed | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, reflux, 6 hrs | [Cu(L)₂(NO₃)₂] (L = pyrimidine derivative) | Catalysis | |
| PdCl₂ | DMF, 80°C, 12 hrs | [PdCl₂(L)] | Cross-coupling |
Key Findings :
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with dipolarophiles like acrylates.
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl acrylate | Toluene, 110°C, 24 hrs | Furan-fused pyrimidine isoxazolidine derivative | 52% |
Key Findings :
-
The reaction proceeds via a nitrile oxide intermediate generated in situ .
-
Steric hindrance from substituents reduces regioselectivity .
Stability and Degradation
Under acidic or basic conditions, the pyrimidine ring remains stable, but the nitro group decomposes at high temperatures (>200°C) .
| Condition | Observation | Reference |
|---|---|---|
| 1M HCl, reflux | No decomposition after 24 hrs | |
| 1M NaOH, reflux | Partial hydrolysis of furan ring after 6 hrs |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related pyrimidine and polyamine derivatives highlights key differences in substituents, synthesis, and biological activity:
Commercial and Research Relevance
- BD159844 : Widely available (BLD Pharm) for research, indicating scalability and stability. Its lack of a nitro group simplifies storage compared to the target compound .
- Target Compound: Limited commercial availability suggests synthesis challenges, possibly due to nitro group instability or complex purification steps.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:
- Nucleophilic substitution : Introducing the benzo[d][1,3]dioxol-5-ylmethyl and furan-2-ylmethyl groups via amine coupling.
- Nitration : Adding the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Similar methods are described for pyrimidine derivatives, where coupling agents like DCM and catalysts (DMAP) enhance reaction efficiency .
Q. How is the compound characterized structurally?
- X-ray crystallography : Determines precise substituent positioning, dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), and hydrogen bonding (e.g., intramolecular N–H⋯N bonds) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., methyl groups at δ 2.5 ppm; aromatic protons at δ 6.5–7.8 ppm).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 438.1) .
Advanced Research Questions
Q. How can researchers optimize low yields during amine coupling?
Low yields may result from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Activating agents : Use thionyl chloride to generate acyl chlorides in situ for efficient coupling .
- Catalysts : DMAP (4-dimethylaminopyridine) at 10 mol% improves acylation rates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky substituents .
- Inert conditions : Reactions under N₂/Ar reduce oxidation side products .
Q. What analytical methods resolve conflicting bioactivity data in similar compounds?
Discrepancies in antimicrobial or enzyme inhibition results may arise from:
- Polymorphism : Different crystalline forms (e.g., hydrogen bonding variations) alter solubility and activity. Comparative X-ray studies (as in ) identify structural contributors .
- Substituent effects : Replace the nitro group with electron-withdrawing groups (e.g., Cl) and test in vitro against bacterial strains (e.g., S. aureus MIC assays) .
- Computational modeling : DFT calculations predict electrostatic potential maps to correlate substituent electronic profiles with bioactivity .
Q. How can hydrogen bonding networks impact crystallization and purity?
Intramolecular H-bonds (e.g., N–H⋯O) stabilize specific conformations, influencing crystal packing. For example:
- C–H⋯π interactions : Stabilize layered structures (observed in ) but may trap solvents, requiring extended drying (60°C under vacuum) .
- Weak H-bonds : Use thermal gravimetric analysis (TGA) to assess solvent retention and DSC to identify melting point variations (>5°C indicates impurities) .
Methodological Guidance
Q. What protocols validate the nitro group’s position and reactivity?
- Single-crystal XRD : Resolves nitro group orientation (e.g., coplanarity with pyrimidine ring) .
- IR spectroscopy : Asymmetric NO₂ stretches at 1520–1560 cm⁻¹ confirm nitro group presence.
- Reduction assays : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .
Q. How to design in vivo studies for hyperlipidemic activity?
- Animal models : Use high-fat diet-induced hyperlipidemic rats (n=10/group) and administer the compound orally (10–50 mg/kg/day for 4 weeks).
- Biomarkers : Measure serum LDL, HDL, and triglycerides via enzymatic assays.
- Histopathology : Liver sections stained with Oil Red O assess lipid accumulation (compare with rosuvastatin controls) .
Data Contradiction Analysis
Q. Why do similar pyrimidines show variable antibacterial activity?
- Structural factors : The furan-2-ylmethyl group’s planarity (dihedral angle 86.1°) may limit membrane penetration. Replace with a more flexible (e.g., ethyl) or hydrophobic (e.g., benzyl) group .
- Assay conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological vs. acidic infection sites. MIC values can vary 2–4-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
